2-Bromo-4-chloro-6-ethynylpyridine
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Overview
Description
2-Bromo-4-chloro-6-ethynylpyridine is an organic compound with the molecular formula C7H3BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and ethynyl groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-ethynylpyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 6-ethynylpyridine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out under controlled temperature and pressure to ensure selective halogenation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group allows for coupling reactions such as the Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: The coupling reactions yield biaryl compounds, which are valuable in pharmaceutical and material science applications.
Scientific Research Applications
2-Bromo-4-chloro-6-ethynylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of pharmaceutical drugs.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-ethynylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially inhibiting their function. The halogen atoms can also form halogen bonds with biological targets, affecting their activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-6-methylpyridine
- 2-Bromo-4-chloro-6-ethynylbenzene
- 2-Bromo-4-chloro-6-ethynylaniline
Uniqueness
2-Bromo-4-chloro-6-ethynylpyridine is unique due to the presence of both halogen and ethynyl groups on the pyridine ring. This combination allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo coupling reactions and form stable products further enhances its utility in various applications .
Properties
Molecular Formula |
C7H3BrClN |
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Molecular Weight |
216.46 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-ethynylpyridine |
InChI |
InChI=1S/C7H3BrClN/c1-2-6-3-5(9)4-7(8)10-6/h1,3-4H |
InChI Key |
WEBWBXJRGYDPPO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=CC(=C1)Cl)Br |
Origin of Product |
United States |
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